molecular formula C18H15BrN2O3 B11360737 N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360737
M. Wt: 387.2 g/mol
InChI Key: HGXFVIUQQPVERT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a halogenation reaction using bromine or a brominating agent. This step is often performed under controlled conditions to ensure selective bromination at the desired position.

  • Attachment of the Ethoxyphenyl Group: : The ethoxyphenyl group can be attached via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the oxazole intermediate. This reaction typically requires a base to deprotonate the nucleophile and promote the substitution.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride. This step often requires a coupling agent, such as EDCI or DCC, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group through dehalogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(3-bromophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-15-8-6-12(7-9-15)17-11-16(21-24-17)18(22)20-14-5-3-4-13(19)10-14/h3-11H,2H2,1H3,(H,20,22)

InChI Key

HGXFVIUQQPVERT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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